Welcome to the BenchChem Online Store!
molecular formula C17H33IO2 B8407590 Ethyl 15-iodopentadecanoate

Ethyl 15-iodopentadecanoate

Cat. No. B8407590
M. Wt: 396.3 g/mol
InChI Key: MERQRMNUTVFKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08129552B2

Procedure details

150.3 g (0.63 mol) of cyclopentadecanolide were dissolved in 500 ml of acetonitrile under a nitrogen atmosphere, and 229.0 g (1.53 mol) of sodium iodide were added. 170 ml (1.34 mol) of trimethylsilyl chloride were added dropwise through a septum. The mixture was heated under reflux for 18 hours. 158.5 g (3.44 mol) of ethanol were cautiously added to the boiling reaction mixture, which was heated under reflux for a further 2 hours and then allowed to cool to room temperature. 500 ml of diethyl ether were added and the mixture was extracted three times with 500 ml of 1N sodium hydroxide solution each time. The aqueous phases were back-extracted with 300 ml of diethyl ether, and the solvent was removed from the combined organic phases in vacuo. The residue was crystallized from methanol twice at −20° C. Drying in vacuo for several days resulted in 202.3 g (0.51 mol, 81%) of ethyl 15-iodopentadecanoate. Although the product was obtained in good purity, it had an intense odor of precursor owing to very small amounts of lactone (perfumed!).
Quantity
150.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
158.5 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:10](=[O:11])[O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[I-:18].[Na+].C[Si](Cl)(C)C.[CH2:25](O)[CH3:26]>C(#N)C.C(OCC)C>[I:18][CH2:25][CH2:26][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:10]([O:9][CH2:8][CH3:7])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
150.3 g
Type
reactant
Smiles
C1CCCCCCCOC(=O)CCCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
229 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
158.5 g
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with 500 ml of 1N sodium hydroxide solution each time
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back-extracted with 300 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the combined organic phases in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methanol twice at −20° C
CUSTOM
Type
CUSTOM
Details
Drying in vacuo for several days

Outcomes

Product
Name
Type
product
Smiles
ICCCCCCCCCCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.51 mol
AMOUNT: MASS 202.3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.